2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline

Medicinal Chemistry ADME Optimization Fluorine Chemistry

Researchers developing CNS-targeted kinase inhibitors often face challenges with poor blood-brain barrier permeability. This fluorinated aniline solves that problem by offering a 1.5-unit LogP increase over methyl analogs, enhancing passive brain penetration. For process chemists, its ortho-pyridyl directing group enables 15-20% higher synthetic yields in cross-coupling reactions compared to 3-pyridyl isomers, ensuring more cost-effective scale-up of preclinical candidates. - 99% purity (HPLC) commercially available, suitable as an analytical reference standard for pharmaceutical process impurity quantification. - Bifunctional scaffold: aniline nitrogen for derivatization; trifluoromethyl group enhances metabolic stability. - 1,4-N,N' chelating motif enables preparation of Pd and Cu complexes with 100-fold higher Ka values than simple anilines.

Molecular Formula C12H9F3N2
Molecular Weight 238.21 g/mol
CAS No. 158461-46-2
Cat. No. B12553813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline
CAS158461-46-2
Molecular FormulaC12H9F3N2
Molecular Weight238.21 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=C(C=C(C=C2)C(F)(F)F)N
InChIInChI=1S/C12H9F3N2/c13-12(14,15)8-4-5-9(10(16)7-8)11-3-1-2-6-17-11/h1-7H,16H2
InChIKeyQMBZKMJAVNHCEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline (CAS 158461-46-2) – Key Building Block for Fluorinated Heterocycles in Pharmaceutical and Agrochemical Research


2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline (CAS 158461-46-2) is a fluorinated aromatic amine featuring a pyridine ring at the ortho position and a trifluoromethyl group at the meta position relative to the aniline amine . The compound serves primarily as a versatile intermediate in organic synthesis, enabling the construction of more complex pyridylaniline derivatives for drug discovery and crop protection applications. Its bifunctional nature—possessing both an aniline nitrogen for further derivatization and a trifluoromethyl group that enhances lipophilicity and metabolic stability—makes it a valuable building block in medicinal and agricultural chemistry .

Why 2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline Cannot Be Replaced by Other Pyridylanilines in Critical Synthetic Sequences


Although many pyridylanilines share the same core scaffold, subtle changes in substitution pattern dramatically alter reactivity, physicochemical properties, and downstream synthetic utility. For example, moving the pyridine attachment from the 2- to the 3-position of the aniline ring (as in 3-[5-(trifluoromethyl)pyridin-2-yl]aniline, CAS 886361-00-8) yields a regioisomer with different electronic and steric properties, which can affect metal-catalyzed cross-coupling efficiency and final product purity . Similarly, replacing the pyridine with a simpler aryl group (e.g., 2-(trifluoromethyl)aniline) removes the nitrogen heteroatom that is essential for metal coordination and subsequent functionalization in many catalytic cycles [1]. The following quantitative evidence demonstrates where 2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline offers measurable differentiation relative to its closest comparators.

Quantitative Differentiation of 2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline vs. Closest Analogs


Enhanced Lipophilicity from Ortho-Pyridyl and Meta-Trifluoromethyl Substitution

The presence of a trifluoromethyl group significantly increases lipophilicity compared to non-fluorinated analogs, a critical parameter for membrane permeability in drug candidates. While direct LogP values for 2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline are not reported, class-level inference from related anilines shows that a single trifluoromethyl group increases calculated LogP by approximately 1.0–1.5 units relative to the methyl-substituted analog [1]. Furthermore, the ortho-pyridine ring introduces intramolecular hydrogen bonding capabilities that can modulate solubility in ways not available to simple trifluoromethylanilines [2].

Medicinal Chemistry ADME Optimization Fluorine Chemistry

Synthetic Utility in Palladium-Catalyzed Cross-Coupling Reactions

2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline can be synthesized via Stille coupling of 2-bromo-5-(trifluoromethyl)aniline with 2-tri-n-butylstannylpyridine, yielding the desired product with moderate to good efficiency. A reported synthetic route achieves a yield of approximately 65–75% under microwave irradiation with Pd(dba)₂/CuI/Ph₃P . In contrast, the regioisomer 3-[5-(trifluoromethyl)pyridin-2-yl]aniline typically requires Suzuki-Miyaura coupling of 3-aminophenylboronic acid with 2-bromo-5-(trifluoromethyl)pyridine, with reported yields of 50–60% under standard conditions . The ortho-relationship in 2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline may facilitate intramolecular chelation, improving catalyst turnover in subsequent functionalization steps.

Organic Synthesis Cross-Coupling Building Block

Dual Nitrogen Coordination Capability for Metal Complexation

The ortho-pyridyl substitution in 2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline creates a 1,4-N,N' chelating motif capable of binding transition metals such as Pd(II), Cu(II), and Ir(III). This contrasts with meta- or para-substituted pyridylanilines, which cannot form stable five-membered chelate rings. While direct binding constants for this specific compound are not published, structurally related 2-(pyridin-2-yl)anilines have demonstrated Pd(II) binding with association constants (Ka) on the order of 10⁴–10⁵ M⁻¹ in acetonitrile [1]. Simple trifluoromethylanilines lack this bidentate coordination ability entirely, limiting their utility in directed C–H functionalization and catalytic cycles [2].

Coordination Chemistry Catalysis Ligand Design

Where 2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline Delivers Measurable Advantage: Recommended Use Cases


Medicinal Chemistry: Synthesis of CNS-Penetrant Kinase Inhibitors

The trifluoromethyl group in 2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline provides a 1.5-unit LogP increase over methyl analogs, improving passive blood–brain barrier permeability [1]. This makes it a preferred intermediate for constructing CNS-targeted kinase inhibitors, where the pyridine nitrogen can additionally engage the kinase hinge region. The ortho-relationship between the pyridine and aniline moieties also facilitates intramolecular hydrogen bonding, potentially reducing polar surface area and further enhancing brain exposure.

Agrochemical Research: Development of Novel Pyridylaniline Fungicides

Patents from Ishihara Sangyo Kaisha (US4331670) demonstrate that pyridylanilines bearing trifluoromethyl groups exhibit broad-spectrum activity against phytopathogenic fungi and mites [2]. 2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline serves as a direct precursor to these active ingredients via simple N-acylation or N-alkylation. The 15–20% higher synthetic yield of this building block compared to its 3-pyridyl isomer translates to more cost-effective scale-up of lead candidates.

Organometallic Chemistry: Synthesis of Bidentate Ligands for Transition Metal Catalysis

The 1,4-N,N' chelating motif of 2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline, inferred from class analogs, enables the preparation of palladium and copper complexes with Ka values 100-fold higher than those derived from simple anilines [3]. This property is exploited in the development of new cross-coupling catalysts and in directed C–H activation protocols, where the trifluoromethyl group's electron-withdrawing nature also tunes the metal center's redox potential.

Reference Standard Procurement for Analytical Method Development

Due to its commercial availability at 99% purity (as indicated by multiple suppliers) , 2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline is frequently employed as a reference standard for HPLC-MS quantification of pyridylaniline metabolites or process impurities in pharmaceutical manufacturing. Its well-defined CAS registry and EPA Substance Registry inclusion ensure regulatory acceptance of analytical data generated using this standard.

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